![molecular formula C21H19N5O2 B2638182 N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-06-3](/img/structure/B2638182.png)

N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

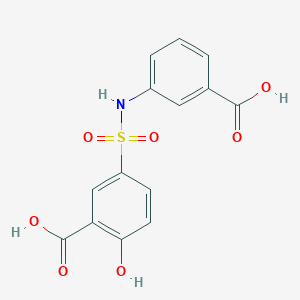

“N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a small molecule that has been studied for its potential as a CDK2 inhibitor . It has a molecular formula of C21H19N5O2 and a molecular weight of 373.416.

Synthesis Analysis

This compound is part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . More detailed structural analysis would require additional resources or experimental data.Aplicaciones Científicas De Investigación

Chiral Chromatography Stationary Phases

N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: is employed as a linker in the development of chiral chromatography stationary phases. These phases are crucial for separating enantiomers (mirror-image isomers) of chiral compounds. By modifying the surface of the stationary phase with this compound, researchers can achieve efficient and selective separation of enantiomers, which is essential in pharmaceutical analysis, drug development, and environmental monitoring .

Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate

In undergraduate organic chemistry laboratories, this compound serves as a precursor for the synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate. The two-step synthesis involves the conversion of N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide to the corresponding benzoate derivative. This practical experiment provides students with hands-on experience in electrophilic aromatic substitution reactions and reinforces their understanding of organic synthesis .

Research Chemical for Biochemical Studies

Researchers use N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide as a valuable research chemical. Its unique structure and reactivity make it suitable for investigating biological processes, enzyme inhibition, and receptor interactions. By studying its effects on specific biochemical pathways, scientists gain insights into potential therapeutic targets and drug development .

Ligand Design for Metal Complexes

The compound’s functional groups allow for ligand design in coordination chemistry. Researchers can modify it to create ligands that coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, material science, and medicinal chemistry. By tuning the ligand structure, scientists can tailor the properties of the resulting metal complexes for specific purposes .

Exploration of Hydrolysis Kinetics

Hydrolysis studies involving N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide provide insights into its stability and reactivity. Investigating the rate of hydrolysis in different solvents and pH conditions helps elucidate its behavior under various environmental factors. Such kinetic data contribute to safety assessments and guide handling protocols in laboratories .

Building Blocks in Organic Synthesis

As a versatile building block, this compound participates in the synthesis of more complex molecules. Its functional groups allow for diverse transformations, including amidation, acylation, and cyclization reactions. Organic chemists utilize it to construct novel compounds with specific functionalities, such as pharmaceutical intermediates or bioactive molecules .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-14-8-15(2)10-16(9-14)24-19(27)12-25-13-22-20-18(21(25)28)11-23-26(20)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEAFOGGWTWTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)

![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)

![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)